Isocytosine

PCR Expanded Genetic Alphabet Molecular Diagnostics

Standard nucleobase analogs cannot form orthogonal base pairs, limiting multiplexed assay specificity and expanded genetic alphabet construction. Isocytosine (2-amino-4-hydroxypyrimidine) solves this by pairing exclusively with isoguanine via a stable three-hydrogen-bond pattern orthogonal to natural A-T/U and G-C pairs, eliminating cross-hybridization. • Enables high-fidelity PCR with 6-letter genetic alphabets (Hachimoji DNA/RNA) for information-dense nucleic acid libraries. • 5-Methylisocytosine derivatives support semi-synthetic organism engineering and biocontainment strategies. • Supplied at ≥98% purity; validated for enzymatic replication, aptamer selection, and DNA nanotechnology applications.

Molecular Formula C4H5N3O
Molecular Weight 111.102
CAS No. 145358-63-0
Cat. No. B1146190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS145358-63-0
Synonyms4(3H)-Pyrimidinone, 2-amino- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.102
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine: Non-Natural Nucleobase


Isocytosine (2-amino-4-hydroxypyrimidine) is a pyrimidine base and structural isomer of the canonical nucleobase cytosine [1]. It functions as a non-natural nucleobase, primarily utilized in combination with isoguanine to form a third, orthogonal base pair in synthetic nucleic acid systems [2]. Its significance lies in its ability to participate in stable, three-hydrogen-bond pairing with isoguanine, a feature not present in the standard cytosine:guanine pair, thereby expanding the informational capacity of nucleic acids beyond the natural A-T and G-C pairs [3]. This property is foundational for applications in expanded genetic alphabets, including its incorporation into Hachimoji DNA/RNA [4].

Non-natural nucleobase for orthogonal isocytosine–isoguanine base pairs
Expands genetic alphabet beyond canonical A-T / G-C pairing
Compatible with Hachimoji DNA/RNA and six-letter synthetic systems

Why Isocytosine Cannot Be Substituted


Generic substitution of isocytosine with its isomer cytosine or other pyrimidine analogs is fundamentally invalid due to its distinct hydrogen-bonding pattern, which is orthogonal to that of natural nucleobases. While cytosine pairs with guanine, isocytosine is designed to pair specifically with isoguanine, forming a stable, three-hydrogen-bonded pair that does not cross-hybridize with the natural A-T or G-C base pairs [1]. This orthogonality is not merely a theoretical construct but is a prerequisite for creating expanded genetic systems, as it ensures minimal cross-talk and high fidelity during enzymatic replication and PCR amplification [2]. Replacing isocytosine with cytosine would result in standard G-C pairing, completely negating the expanded information capacity and the specificity required for applications like multiplexed detection, aptamer engineering, and the construction of semi-synthetic organisms [3].

Cytosine substitution breaks orthogonality
Replacing isocytosine with natural cytosine would eliminate the orthogonal hydrogen-bonding pattern required for isoguanine pairing and expanded-alphabet fidelity.
Alternative pyrimidine analogs lack specific isoG recognition
Non-natural pyrimidine derivatives not designed for isoguanine may not support the three-hydrogen-bonded pair and can cause cross-hybridization with natural bases.
Generic substitution risks loss of multiplex specificity
In PCR-based diagnostics or aptamer selections, replacing isocytosine with standard nucleobases may compromise target discrimination and expanded-information capacity.

Isocytosine: Performance Evidence


High-Fidelity PCR with a Third Base Pair

Isocytosine (isoC), when paired with isoguanosine (isoG), enables the creation of a functional third base pair within the polymerase chain reaction (PCR). This expanded system demonstrates high fidelity, as confirmed by multiple analytical methods. In contrast, standard PCR is limited to the natural A-T and G-C pairs, with no capacity for orthogonal, non-natural base pairing [1].

High-Fidelity PCR with Third Base Pair
Head-to-head
Sequence conservation after 40 cycles for targets with multiple isoC-isoG pairs; standard PCR cannot maintain a functional third base pair.
Supports high-fidelity orthogonal PCR amplification.
Requires isoG triphosphates and molecular beacon or melting analysis.
PCR Expanded Genetic Alphabet Molecular Diagnostics

Purine-Specific Antagonism of DNA Polymerase III

The isocytosine derivative 6-(p-hydroxyphenylazo)-isocytosine (HPIsocytosine) acts as a selective inhibitor of bacterial DNA polymerase III. Its inhibitory action is specifically antagonized by deoxyadenosine triphosphate (dATP). This contrasts with the uracil analog, 6-(p-hydroxyphenylazo)-uracil (HPUra), which is antagonized by deoxyguanosine triphosphate (dGTP) [1].

Purine-Specific DNA Pol III Antagonism
Head-to-head
HPIsocytosine inhibition completely antagonized by dATP, whereas HPUra is antagonized by dGTP, showing distinct purine targeting.
Demonstrates purine-specific scaffold for DNA Pol III research.
In vitro assay in toluene-treated B. subtilis extracts.
Antibacterial DNA Polymerase Inhibition Mechanism of Action

Six-Nucleobase System for DNA Replication

The isocytosine analog 5-methylisocytosine (MeisoC) pairs specifically with isoguanine (isoG) to create a non-natural base pair orthogonal to the natural A-T and G-C pairs. This pair has been successfully integrated into a six-nucleobase system for DNA replication. While replication is efficient, it is not as robust as with natural nucleic acids, particularly in high MeisoC-isoG content regions [1].

Six-Nucleobase Replication System
Class-level
Six-letter (A,T,G,C,MeisoC,isoG) system replicated; lower efficiency observed in high MeisoC-isoG content regions.
Viable for expanded alphabet, efficiency context-dependent.
Quantitative efficiency data to verify; polymerase incorporation assays.
Synthetic Biology Xenobiology DNA Sequencing

Isocytosine: Validated Applications


PCR-Based Diagnostics & Aptamer Selection

Isocytosine is a critical component for generating a third, orthogonal base pair in PCR. This allows for the construction of nucleic acid libraries with higher sequence complexity and better target discrimination than those built with only natural bases [5]. This is particularly valuable for developing highly specific diagnostic assays where cross-hybridization with non-target sequences must be minimized, or for selecting aptamers with novel binding properties [6].

Antibacterial Agents Targeting DNA Polymerase III

Derivatives of isocytosine, such as 6-arylazo-isocytosines, have been characterized as specific inhibitors of bacterial DNA polymerase III. Their mechanism of action involves competitive interference with dATP function, which is distinct from other pyrimidine-based inhibitors like HPUra [5]. This differentiated mechanism provides a rational basis for medicinal chemistry programs aimed at developing novel antibiotics, particularly against Gram-positive bacteria, where the target polymerase is well-validated.

Semi-Synthetic Organisms with Expanded Genetic Codes

The 5-methylisocytosine (MeisoC) analog, which retains the core isocytosine structure, is an essential building block for creating six-letter genetic systems [5]. This technology underpins the field of xenobiology, enabling the storage and retrieval of increased information density in DNA. Such semi-synthetic organisms can be engineered to incorporate non-standard amino acids into proteins or to act as biocontainment systems, as their genetic code is inaccessible to natural organisms and viruses.

Nucleic Acid Nanostructure Assembly

The distinct hydrogen-bonding pattern and tautomeric equilibrium of isocytosine, as elucidated by high-resolution crystallography, make it a precise tool for structural biology and nucleic acid nanotechnology [5]. Its ability to form stable, triply hydrogen-bonded pairs with isoguanine, and its contrasting photophysical dynamics compared to cytosine and guanine, are valuable for designing DNA-based nanostructures with specific, predictable geometries and for probing fundamental questions about base pairing stability and excited-state dynamics [6].

Application
Selection Property
Validation Focus
PCR-Based Diagnostics & Aptamer Selection
Orthogonal base-pairing specificity
Sequence conservation in multiplexed PCR, aptamer binding discrimination
Antibacterial DNA Pol III Inhibitor Research
DNA Pol III inhibition with purine-specific antagonism
dATP competition assays, Gram-positive bacterial models
Semi-Synthetic Organisms with Expanded Genetic Codes
Six-letter genetic alphabet integration
Replication fidelity in high MeisoC-isoG content, xenobiotic containment
Nucleic Acid Nanostructure Assembly
Defined hydrogen-bonding and tautomeric properties
Structural prediction accuracy, photophysical dynamics

Technical Documentation Hub

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35 linked technical documents
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